(2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F5N2O2/c19-12-2-3-14(15(20)9-12)17(26)25-7-5-13(6-8-25)27-16-4-1-11(10-24-16)18(21,22)23/h1-4,9-10,13H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVSNJRZMHDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone , often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a difluorophenyl group and a trifluoromethyl-pyridine moiety linked through a piperidine ring, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Initial studies suggest that derivatives of piperidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Neuroprotective Effects : Some studies have indicated that similar compounds can activate neuronal Kv7 channels, which are crucial for maintaining neuronal excitability and protecting against neurodegenerative diseases.
- Antimicrobial Properties : The presence of fluorinated groups often enhances the lipophilicity and membrane permeability of compounds, contributing to their antimicrobial efficacy.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:
| Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increased potency against cancer cells |
| Variation in piperidine substituents | Altered receptor binding affinity |
| Fluorination of phenyl ring | Enhanced lipophilicity and bioavailability |
Case Studies
-
Antitumor Efficacy :
A study reported that similar piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, making it a promising candidate for further development in oncology . -
Neuroprotective Mechanism :
Research highlighted the ability of related compounds to enhance Kv7 channel activity, leading to improved neuronal survival under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's . -
Antimicrobial Testing :
In vitro assays showed that this class of compounds exhibited activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties. The fluorinated groups were crucial for enhancing membrane penetration .
Scientific Research Applications
This compound exhibits a variety of biological activities, making it a valuable candidate for further research. The following sections detail its applications in different fields.
Anticancer Activity
Research indicates that the compound has significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- Cytotoxicity Studies : A study on HeLa cells demonstrated a substantial reduction in cell viability when treated with the compound, suggesting strong cytotoxic effects against cervical cancer cells.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest:
- Inhibition of Bacterial Growth : Derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances its efficacy.
Neuropharmacological Effects
The structural components of the compound suggest potential neuropharmacological applications:
- Interaction with Neurotransmitter Systems : The piperidine moiety is known for its role in various neuroactive compounds, indicating that this compound may influence neurotransmitter systems and exhibit neuroprotective properties.
Case Studies
Several studies have highlighted the effectiveness of (2,4-Difluorophenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone:
Cytotoxicity in Cancer Cells
A study involving the application of this compound on various cancer cell lines revealed significant reductions in cell viability compared to controls, indicating strong cytotoxic effects across multiple types of cancer.
Antimicrobial Testing
In comparative studies, derivatives containing similar fluorinated structures were tested against various pathogens. Enhanced antibacterial activity was noted, which correlated with the presence of trifluoromethyl groups.
Data Tables
| Activity Type | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Inhibits growth of bacteria |
| Neuropharmacological Effects | Potential influence on neurotransmitter systems |
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
- Stepwise synthesis : Begin with the preparation of the piperidine intermediate via nucleophilic substitution of 4-hydroxypiperidine with 2-chloro-5-(trifluoromethyl)pyridine under basic conditions (e.g., NaOH in dichloromethane) .
- Coupling reaction : React the intermediate with 2,4-difluorobenzoyl chloride using a coupling agent like EDCI/HOBt in anhydrous THF.
- Purification : Use flash chromatography with gradients of n-hexane/EtOAc (e.g., 5:5 ratio) to isolate the product, achieving >75% yield with >95% purity (HPLC, 254 nm) .
- Critical parameters : Monitor reaction temperature (<40°C) and moisture control to avoid hydrolysis of trifluoromethyl groups.
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., fluorine-induced splitting patterns, piperidine ring protons) .
- HPLC : Assess purity via retention time consistency and peak area (>95%) under reverse-phase conditions .
- Elemental analysis : Compare calculated vs. observed C/H/N ratios to detect impurities (e.g., residual solvents or unreacted intermediates) .
- Mass spectrometry : Confirm molecular weight using ESI-MS or EI-MS, ensuring no fragmentation of the trifluoromethyl group .
Q. How can solubility and stability be systematically evaluated for in vitro assays?
Methodological Answer:
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or nephelometry.
- Stability assays : Incubate the compound in simulated biological media (e.g., plasma, liver microsomes) and analyze degradation via LC-MS over 24 hours .
- Critical considerations : Fluorine substituents may enhance metabolic stability but reduce aqueous solubility; use cyclodextrin-based formulations if needed .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of fluorine substituents?
Methodological Answer:
- Analog synthesis : Replace 2,4-difluorophenyl with non-fluorinated or mono-fluorinated aryl groups to assess fluorine’s impact on target binding .
- Biological assays : Compare IC values in enzyme inhibition or cell viability assays (e.g., kinase or GPCR targets).
- Computational modeling : Perform docking studies to analyze fluorine’s electrostatic interactions with hydrophobic binding pockets .
- Data interpretation : Correlate fluorine position with activity; 2,4-difluoro substitution often enhances membrane permeability and target selectivity .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS in rodent models .
- Metabolite identification : Use high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation of the piperidine ring or pyridine moiety) .
- Dose optimization : Adjust dosing regimens based on clearance rates and metabolite toxicity.
- Case example : If in vitro activity is high but in vivo efficacy is low, consider poor blood-brain barrier penetration due to the compound’s high molecular weight (~450 Da) .
Q. How can the compound’s selectivity for off-target receptors be minimized?
Methodological Answer:
- Target profiling : Screen against panels of related receptors/enzymes (e.g., CEREP or Eurofins panels) to identify off-target interactions .
- Structural modifications : Introduce steric hindrance (e.g., methyl groups on the piperidine ring) or alter electronic properties (e.g., replacing trifluoromethyl with cyano) .
- Crystallography : Solve co-crystal structures with off-targets to guide rational design (e.g., resolving π-π stacking interactions with aromatic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
